molecular formula C9H6BrClF3NO B2861960 N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 218288-14-3

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No.: B2861960
CAS No.: 218288-14-3
M. Wt: 316.5
InChI Key: TUXNWIBGQYIZRA-UHFFFAOYSA-N
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Description

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a chloroacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the bromine and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation reactions can produce brominated or trifluoromethylated products .

Scientific Research Applications

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-bromo-2-(trifluoromethyl)phenyl thiourea
  • 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide
  • 3-bromo-1,1,1-trifluoropropan-2-ol

Uniqueness

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-5-1-2-7(15-8(16)4-11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNWIBGQYIZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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